N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a pentyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide moiety. Acetamides are known for their therapeutic potential and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of N-pentyl-2-phenylacetamide with a phenylsulfanyl reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) or other heterogeneous catalysts can be used to enhance the reaction rate and yield. The product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(phenylsulfanyl)acetamide
- N-cyclopentyl-2-phenyl-2-(phenylsulfanyl)acetamide
- N-(4-butyl-phenyl)-2-phenylsulfanyl-acetamide
Uniqueness
N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C19H23NOS |
---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-pentyl-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C19H23NOS/c1-2-3-10-15-20-19(21)18(16-11-6-4-7-12-16)22-17-13-8-5-9-14-17/h4-9,11-14,18H,2-3,10,15H2,1H3,(H,20,21) |
InChI Key |
KCVFQWIGVLWIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.